Benastatin A

Description

This compound has been reported in Streptomyces with data available.

structure given in first source; isolated from Streptomyces

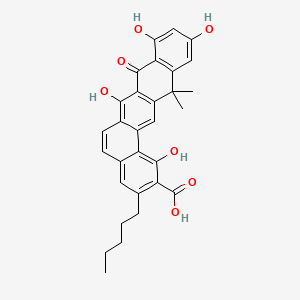

Structure

3D Structure

Properties

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKHTANQJZVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160848 | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-85-1 | |

| Record name | Benastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benastatin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Abstract

Benastatin A, a polyketide metabolite isolated from Streptomyces, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a summary of its known mechanisms of action. This document outlines the fermentation of the producing Streptomyces species, the multi-step purification process of this compound, and its inhibitory effects on glutathione S-transferase and its role in inducing apoptosis.

Introduction

Benastatins are a group of naturally occurring compounds produced by actinomycetes. Benastatins A and B were first isolated from the culture broth of Streptomyces sp. MI384-DF12 as potent inhibitors of glutathione S-transferase (GST), an enzyme family that plays a crucial role in cellular detoxification and drug resistance.[1] Subsequent research has also identified Streptomyces nitrosporeus 30643 as a producer of related compounds, benzastatins, which possess free-radical scavenging properties. The unique chemical structure and significant biological activities of this compound make it a promising candidate for further investigation in drug discovery and development. This guide serves as a comprehensive resource for the scientific community, detailing the foundational methodologies for obtaining and studying this intriguing molecule.

Discovery and Producing Organism

This compound was discovered during a screening program aimed at identifying novel inhibitors of glutathione S-transferase from microbial sources.[1] The producing organism was identified as Streptomyces sp. MI384-DF12.

Taxonomy of Producing Organism

The producing strain, MI384-DF12, exhibits typical characteristics of the genus Streptomyces. A detailed taxonomic study of this strain was conducted to classify it appropriately within the genus.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MI384-DF12. The following protocol is based on the methods described in the initial discovery.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of spores of Streptomyces sp. MI384-DF12 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed medium consists of:

-

Glucose: 1.0%

-

Soluble starch: 2.0%

-

Yeast extract: 0.5%

-

Peptone: 0.5%

-

Meat extract: 0.2%

-

CaCO₃: 0.2%

-

(pH adjusted to 7.2 before sterilization)

-

-

Incubation of Seed Culture: The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: A 5% (v/v) inoculum from the seed culture is transferred to a 2-liter Erlenmeyer flask containing 500 ml of production medium. The production medium consists of:

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.1%

-

FeSO₄·7H₂O: 0.001%

-

CuSO₄·5H₂O: 0.0001%

-

ZnSO₄·7H₂O: 0.0001%

-

MnSO₄·nH₂O: 0.0001%

-

(pH adjusted to 7.2 before sterilization)

-

-

Incubation of Production Culture: The production culture is incubated at 28°C for 96 hours on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

This compound is isolated from the culture broth and mycelium through a series of extraction and chromatographic steps.

Experimental Protocol: Extraction and Purification

-

Harvest and Extraction: After fermentation, the culture broth (10 liters) is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is combined with the supernatant. The combined solution is then extracted twice with an equal volume of ethyl acetate.

-

Solvent Partitioning: The ethyl acetate layer is washed with a saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Reversed-Phase Chromatography: The active fractions are pooled, concentrated, and further purified by reversed-phase column chromatography (ODS). The column is eluted with a gradient of acetonitrile in water.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column.[1] Pure this compound is obtained as a yellow powder.

Physicochemical and Structural Properties

The structure of this compound was elucidated using various spectroscopic methods, including mass spectrometry and NMR, and confirmed by X-ray crystallography.[2]

| Property | Value |

| Molecular Formula | C₃₀H₂₈O₇ |

| Molecular Weight | 500.54 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO, methanol, acetone |

| Insoluble in | Water, hexane |

| UV λmax (MeOH) | 225, 260, 310, 430 nm |

Biological Activity of this compound

This compound exhibits significant inhibitory activity against glutathione S-transferase and induces apoptosis in cancer cells.

Inhibition of Glutathione S-Transferase (GST)

This compound is a competitive inhibitor of GST with respect to the substrate 3,4-dichloronitrobenzene and a noncompetitive inhibitor with respect to glutathione.

| Compound | Ki (vs. 3,4-dichloronitrobenzene) | Ki (vs. Glutathione) |

| This compound | 5.0 x 10⁻⁶ M | 3.5 x 10⁻⁶ M |

| Benastatin B | 3.7 x 10⁻⁶ M | 4.2 x 10⁻⁶ M |

Induction of Apoptosis

This compound has been shown to induce apoptosis in mouse colon 26 adenocarcinoma cells. This activity is accompanied by a blockage of the cell cycle at the G1/G0 phase. Interestingly, the induction of apoptosis by this compound appears to be independent of its GST inhibitory activity.

Visualizations

Experimental Workflow

Caption: Workflow for the fermentation, extraction, and purification of this compound.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Conclusion

This compound is a noteworthy natural product with significant potential for further research and development. This guide provides a comprehensive overview of the methodologies required for its production and purification, along with a summary of its known biological activities. The detailed protocols and data presented herein are intended to facilitate further investigation into the therapeutic applications of this compound and its analogs. Future research should focus on elucidating the precise molecular targets responsible for its apoptotic activity and exploring its potential as a lead compound in cancer chemotherapy.

References

- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Benastatin A as a Glutathione S-Transferase Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glutathione S-Transferases (GSTs) are a superfamily of detoxification enzymes frequently implicated in the development of multidrug resistance (MDR) in cancer cells by catalyzing the conjugation of glutathione (GSH) to various chemotherapeutic agents, leading to their inactivation and excretion.[1][2][3] Overexpression of GSTs, particularly the Pi class (GSTP1-1), is a hallmark of many tumor types and is correlated with poor treatment outcomes.[3][4] Consequently, the development of potent and specific GST inhibitors is a promising strategy to overcome chemoresistance.[1][5] Benastatin A, a polyketide natural product isolated from Streptomyces sp. MI384-DF12, has been identified as a potent inhibitor of GST.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibition kinetics, relevant experimental protocols, and a visual representation of its interaction with the GST enzyme.

Mechanism of Action and Inhibition Kinetics

This compound exerts its inhibitory effect on Glutathione S-Transferase through a direct interaction with the enzyme, demonstrating a mixed-mode of inhibition that is dependent on the substrate considered. The GST-catalyzed reaction involves two primary substrates: glutathione (GSH), which binds to the hydrophilic "G-site," and an electrophilic substrate (e.g., a xenobiotic or drug), which binds to the adjacent hydrophobic "H-site".[8][9]

Kinetic studies have elucidated the specific nature of this compound's interaction:

-

Competitive Inhibition vs. Electrophilic Substrate: this compound is competitive with respect to the electrophilic substrate, 3,4-dichloronitrobenzene (DCNB).[6][7] This indicates that this compound directly competes with DCNB for binding at or near the H-site of the GST enzyme.

-

Noncompetitive Inhibition vs. Glutathione (GSH): The inhibition by this compound is noncompetitive with respect to glutathione.[6] This suggests that this compound does not directly compete with GSH for its binding site (the G-site). Instead, it can bind to both the free enzyme and the enzyme-GSH complex, likely at a site distinct from the G-site, which nevertheless impedes the overall catalytic process.

This dual mechanism suggests that this compound effectively blocks the enzyme's ability to process its xenobiotic substrates while not being directly displaced by cellular concentrations of glutathione.

Quantitative Inhibition Data

The inhibitory potency of Benastatins A and B has been quantified through the determination of their inhibition constants (Ki). These values provide a measure of the concentration required to produce half-maximum inhibition and are essential for comparing the potency of different inhibitors.

| Compound | Inhibition Type (vs. DCNB) | Ki (vs. DCNB) | Inhibition Type (vs. GSH) | Ki (vs. GSH) |

| This compound | Competitive | 5.0 x 10⁻⁶ M (5.0 µM)[6][7] | Noncompetitive | 3.5 x 10⁻⁶ M (3.5 µM)[6] |

| Benastatin B | Competitive | 3.7 x 10⁻⁶ M (3.7 µM)[7][10] | Noncompetitive | 4.2 x 10⁻⁶ M (4.2 µM)[10] |

Visualizing the Mechanism and Workflow

Inhibition Mechanism of this compound

The following diagram illustrates the kinetic mechanism of GST inhibition by this compound. It shows the binding of substrates GSH and DCNB to their respective sites and how this compound interferes with this process.

General Experimental Workflow

The following diagram outlines a standard workflow for determining GST inhibitory activity using a spectrophotometric assay.

Experimental Protocols

The following is a representative protocol for a Glutathione S-Transferase (GST) inhibition assay, synthesized from standard methodologies used in the field.[2][4][11][12] This spectrophotometric assay measures the GST-catalyzed conjugation of GSH to 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected by an increase in absorbance at 340 nm.[4][11]

A. Required Reagents and Buffers

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

GST Enzyme: Purified human or other mammalian GST (e.g., from equine liver or recombinant GSTP1-1), diluted in Assay Buffer to a working concentration (e.g., 20-40 nM).[4]

-

Glutathione (GSH) Stock Solution: 100 mM reduced L-glutathione in water. Prepare fresh.

-

CDNB Stock Solution: 100 mM 1-chloro-2,4-dinitrobenzene in ethanol.

-

Inhibitor (this compound) Stock Solution: Prepare a concentrated stock (e.g., 10-50 mM) in DMSO. Serially dilute in DMSO to create a range of concentrations for IC50 determination.

-

Vehicle Control: 100% DMSO.

B. Assay Procedure (96-Well Plate Format)

This procedure is adapted for a final reaction volume of 200 µL. All additions should be performed on ice.

-

Prepare Reaction Master Mix (without CDNB): For each reaction, prepare a mix containing:

-

Plate Setup:

-

Test Wells: Add 2 µL of the desired this compound dilution.

-

Positive Control (No Inhibition): Add 2 µL of DMSO.

-

Blank (No Enzyme): Add 2 µL of DMSO.

-

-

Enzyme/Inhibitor Pre-incubation:

-

To the "Test Wells" and "Positive Control" wells, add 188 µL of the GST-containing Reaction Master Mix.

-

To the "Blank" wells, add 188 µL of Reaction Master Mix prepared without the GST enzyme.

-

Mix gently and pre-incubate the plate at 25°C or 37°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.[13]

-

-

Reaction Initiation:

-

Prepare a working solution of CDNB in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the CDNB working solution to all wells to achieve a final concentration of 1 mM.[4]

-

-

Spectrophotometric Measurement:

-

Immediately place the 96-well plate in a microplate reader pre-set to the reaction temperature.

-

Measure the increase in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.[12]

-

C. Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

-

Correct for Blank: Subtract the rate of the blank (non-enzymatic reaction) from all other sample rates.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Determine Ki and Inhibition Type: To determine the inhibition constant (Ki) and confirm the mechanism, the assay should be repeated with varying concentrations of one substrate (e.g., DCNB) while keeping the other (GSH) constant, at several fixed inhibitor concentrations. The data are then plotted using a Lineweaver-Burk or Dixon plot.[14]

Impact on Signaling Pathways

While the direct enzymatic inhibition of GST by this compound is well-characterized, its downstream effects on cellular signaling pathways are less understood from the available literature. GSTs, particularly GSTP1, are known to act as negative regulators of the Mitogen-Activated Protein Kinase (MAPK) pathway by directly binding to and sequestering Jun N-terminal kinase (JNK), thereby inhibiting apoptosis.[3] It is plausible that by inhibiting GST, compounds like this compound could disrupt the GST-JNK interaction, leading to the activation of stress-related signaling and apoptosis. However, direct experimental evidence demonstrating this specific mechanism for this compound has not been detailed in the reviewed literature. Further research is required to elucidate the broader cellular consequences of GST inhibition by this compound.

Conclusion

This compound is a potent natural product inhibitor of Glutathione S-Transferase. Its mechanism of action involves a mixed-mode inhibition, being competitive with the electrophilic substrate (DCNB) and noncompetitive with glutathione. This dual inhibitory action makes it an effective tool for studying GST function and a lead compound for the development of chemosensitizing agents designed to overcome multidrug resistance in cancer therapy. The standardized protocols and workflows presented here provide a robust framework for further investigation and characterization of this compound and other novel GST inhibitors.

References

- 1. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question | MDPI [mdpi.com]

- 6. Glutathione S-Transferase (GST) Inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 7. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione Transferase (GST)-Activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Evolution of the Glutathione S-Transferase Family in the Bemisia tabaci Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione S-Transferase (GST) Inhibitor | Benastatin B | フナコシ [funakoshi.co.jp]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myricetin as a Potential Adjuvant in Chemotherapy: Studies on the Inhibition of Human Glutathione Transferase A1–1 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Benastatin A Against Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin A is a polyketide secondary metabolite isolated from Streptomyces sp. MI384-DF12. While research into its direct anticancer properties is not extensive, existing studies have demonstrated its potential to induce apoptosis and cause cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the currently available data on the biological activity of this compound against cancer cells, including quantitative data, potential mechanisms of action, and relevant experimental methodologies.

Quantitative Data on the Biological Activity of this compound

The primary research on this compound's anticancer effects has been conducted on mouse colon 26 adenocarcinoma cells. The following tables summarize the key quantitative findings from these studies.

| Parameter | Cell Line | Effect | Concentration | Duration | Citation |

| Cell Viability | Mouse Colon 26 Adenocarcinoma | Dose-dependent decrease in the number of viable cells. | Not specified | 3 days | [1][2] |

| GST-II Inhibition | Mouse Colon 26 Adenocarcinoma | Decrease in Glutathione S-transferase (GST-II) protein levels and activity, with no significant activity detected. | 16 - 20 µM | 5 days | [1][2] |

| mRNA Expression | Mouse Colon 26 Adenocarcinoma | Dose-dependent decrease in β-actin and bax mRNA levels. | Not specified | 5 days | [1][2] |

Note: Specific IC50 values for this compound against a broad range of cancer cell lines are not currently available in the public domain.

Mechanism of Action

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. While the precise molecular pathways are still under investigation, key observations point towards a mechanism that may be independent of direct Glutathione S-transferase (GST) inhibition.

Induction of Apoptosis

This compound treatment leads to a dose-dependent decrease in the viability of mouse colon 26 adenocarcinoma cells, which is attributed to the induction of apoptosis.[1][2] A hallmark of this process, DNA fragmentation, has been observed following treatment.[1][2] Interestingly, while this compound is a known GST inhibitor, the induction of apoptosis is suggested to be unlikely due to this activity.[1][2] This is supported by the observation that significant inhibition of GST-II activity in cell crude extracts required higher concentrations than those needed to induce apoptosis.[1][2] Furthermore, treatment with this compound led to a dose-dependent decrease in the mRNA levels of the pro-apoptotic protein Bax.[1][2] This suggests a potential regulation of the apoptotic machinery at the transcriptional level, although the exact mechanism remains to be elucidated.

References

In Vitro Efficacy of Benastatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin A, a polyketide natural product isolated from Streptomyces sp. MI384-DF12, has demonstrated notable in vitro anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro efficacy, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its evaluation. The primary mechanism of action identified to date is the inhibition of Glutathione S-Transferase (GST), leading to the induction of apoptosis and cell cycle arrest in cancer cells. This document summarizes the available data, provides detailed experimental protocols for key assays, and includes visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Glutathione S-Transferase Inhibition

This compound has been identified as a potent inhibitor of Glutathione S-Transferase (GST), a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide variety of xenobiotic and endogenous compounds. Overexpression of GST is a common feature in cancer cells, contributing to drug resistance. By inhibiting GST, this compound disrupts this protective mechanism, leading to increased cellular stress and subsequent cell death.

Enzyme Inhibition Kinetics

This compound exhibits competitive inhibition against Glutathione S-Transferase. The inhibition constants (Ki) for this compound have been determined and are presented in the table below.

| Compound | Enzyme Target | Inhibition Constant (Ki) |

| This compound | Glutathione S-Transferase | 5.0 x 10⁻⁶ M |

| Benastatin B | Glutathione S-Transferase | 3.7 x 10⁻⁶ M |

In Vitro Anti-Cancer Efficacy

The primary demonstrated in vitro effects of this compound on cancer cells are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Treatment of cancer cells with this compound leads to programmed cell death, or apoptosis. This has been observed through the characteristic fragmentation of DNA into a "ladder" pattern on agarose gel electrophoresis. The apoptotic effect is believed to be a direct consequence of GST inhibition, leading to an accumulation of cytotoxic compounds and reactive oxygen species within the cancer cell.

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound causes an arrest of the cell cycle at the G1/G0 phase in cancer cells. This indicates that this compound interferes with the cellular processes that govern cell cycle progression, preventing the cells from entering the S phase (DNA synthesis) and subsequently dividing.

Quantitative Efficacy Data (IC50)

Currently, there is limited publicly available data on the half-maximal inhibitory concentration (IC50) of this compound across a broad range of human cancer cell lines. The available research has focused on its effects on mouse colon 26 adenocarcinoma cells, where it was shown to dose-dependently decrease the number of viable cells. Further research is required to establish a comprehensive profile of its potency against various cancer types.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity, based on the available evidence.

Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of a compound like this compound.

General workflow for testing this compound in vitro.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's in vitro efficacy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Glutathione S-Transferase (GST) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on GST activity and to calculate the inhibition constant (Ki).

Materials:

-

Purified Glutathione S-Transferase

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB)

-

This compound

-

Phosphate buffer (pH 6.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and purified GST enzyme in a cuvette.

-

Add varying concentrations of this compound to the experimental cuvettes. Include a control cuvette with no inhibitor.

-

Initiate the reaction by adding CDNB to all cuvettes.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value.

Apoptosis Assay (DNA Fragmentation Assay)

Objective: To qualitatively assess the induction of apoptosis by this compound through the visualization of DNA laddering.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Treat cancer cells with this compound at a concentration known to induce cytotoxicity. Include an untreated control.

-

After the desired incubation period, harvest both adherent and floating cells.

-

Lyse the cells and treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate it with ethanol.

-

Resuspend the DNA pellet in a suitable buffer.

-

Perform agarose gel electrophoresis on the extracted DNA.

-

Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments indicates apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates promising in vitro anti-cancer activity, primarily through the inhibition of Glutathione S-Transferase, which subsequently leads to apoptosis and cell cycle arrest. The quantitative data on its inhibitory constant against GST provides a solid foundation for its mechanism of action. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a wide panel of human cancer cell lines is crucial to identify cancer types that are most sensitive to its action.

-

Elucidation of Downstream Signaling: While GST inhibition is the primary target, a more in-depth investigation into the downstream signaling pathways affected by this compound, including a potential role for the STAT3 pathway, is warranted.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a summary of the current knowledge on the in vitro efficacy of this compound. The provided protocols and diagrams serve as a resource for researchers and drug development professionals interested in further exploring the anti-cancer potential of this natural product.

Unveiling Benastatin A: A Comprehensive Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Benastatin A, a polyketide-derived natural product, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a detailed exploration of its core physicochemical properties, serving as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the molecular characteristics of this compound is fundamental for its application in experimental settings and as a potential therapeutic agent. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C_30H_28O_7 | PubChem[1] |

| Molecular Weight | 500.5 g/mol | PubChem[1] |

| CAS Number | 138968-85-1 | ChemicalBook[2] |

| InChI Key | FUKMCLKFEWEFSC-UHFFFAOYSA-N | ChemDiv[3] |

| Description | This compound is a potent glutathione S-transferase inhibitor and apoptosis inducer.[2] | ChemicalBook[2] |

This structured presentation of data allows for rapid assessment and comparison of the fundamental properties of this compound. The compound belongs to the tetracene family and has been isolated from Streptomyces species.[1]

Logical Relationship of Benastatin Analogs

The Benastatin family includes several related compounds, each with distinct molecular formulas and weights. The following diagram illustrates the relationship between this compound and its common analogs, Benastatin B and Benastatin C, highlighting their distinct molecular compositions.

This visualization provides a clear and concise comparison of the molecular differences between these closely related natural products, aiding in the selection of appropriate compounds for further investigation. The distinct molecular weights and formulas of Benastatin B[3] and Benastatin C[4] underscore the subtle structural variations that can significantly impact biological activity.

References

Benastatin A CAS number and supplier information

An In-depth Examination of its Properties, Biological Activities, and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin A, a polyketide natural product isolated from Streptomyces sp., has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, supplier information, and detailed insights into its mechanism of action as a Glutathione S-Transferase (GST) inhibitor, an inducer of apoptosis, and a cell cycle arresting agent. This document offers structured data presentation, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to support researchers in their exploration of this compound's therapeutic potential.

Chemical Information and Supplier Data

This compound is chemically defined as 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid. Its unique structure contributes to its diverse biological functions.

| Identifier | Value | Citation |

| CAS Number | 138968-85-1 | [1][2][3] |

| Molecular Formula | C30H28O7 | [1][2][3] |

| Molecular Weight | 500.5 g/mol | [1][2] |

Table 1: Chemical Identifiers for this compound

This compound can be procured from various chemical suppliers specializing in biochemicals and research reagents. The following table lists some of the known suppliers. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

| Supplier | Website/Contact |

| Cayman Chemical | --INVALID-LINK-- |

| Biomol.com | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Biosynth | --INVALID-LINK-- |

| Bertin Bioreagent | --INVALID-LINK-- |

Table 2: Supplier Information for this compound

Mechanism of Action and Biological Activities

This compound exhibits a range of biological activities, with the most prominent being the inhibition of Glutathione S-Transferase (GST), induction of apoptosis, and cell cycle arrest.

Glutathione S-Transferase (GST) Inhibition

This compound is a potent inhibitor of Glutathione S-Transferase, an enzyme family crucial for cellular detoxification by conjugating glutathione to a wide array of xenobiotics. The inhibition of GST by this compound is competitive with respect to the substrate 3,4-dichloronitrobenzene.

| Parameter | Value | Enzyme Source | Citation |

| Ki | 5.0 µM | Rat Liver Enzyme |

Table 3: Quantitative Data for GST Inhibition by this compound

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Studies on mouse colon 26 adenocarcinoma cells have shown that treatment with this compound leads to a dose-dependent decrease in viable cells and DNA fragmentation, a hallmark of apoptosis.[1][2] Interestingly, the induction of apoptosis by this compound appears to be independent of its GST inhibitory activity.[1][2] One of the mechanisms implicated in this process is the downregulation of the pro-apoptotic protein Bax at the mRNA level.[1][2]

| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation |

| Colon 26 | 16-20 µM | 3-5 days | Induction of apoptosis, DNA fragmentation | [1][2][4] |

Table 4: Apoptosis Induction by this compound

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle. Flow cytometric analysis of Colon 26 cells treated with this compound revealed a blockage at the G1/G0 phase of the cell cycle.[1][2] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation |

| Colon 26 | 16 µM | 3 days | Cell cycle arrest at G1/G0 phase |

Table 5: Cell Cycle Arrest Induced by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods for measuring GST activity.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer

-

This compound

-

Enzyme source (e.g., purified GST or cell lysate)

Procedure:

-

Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.5.

-

Prepare Reagent Solution: Prepare a solution containing 1 mM CDNB and 1 mM GSH in the assay buffer.

-

Prepare this compound Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

Enzyme Preparation: Prepare the GST enzyme solution (e.g., diluted cell lysate from Colon 26 cells).

-

Assay: a. In a cuvette, mix the assay buffer, reagent solution, and the desired concentration of this compound (or vehicle control). b. Initiate the reaction by adding the enzyme preparation. c. Immediately measure the increase in absorbance at 340 nm for 5 minutes in a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction (ΔA340/min). To determine the Ki, perform the assay with varying concentrations of both the substrate (CDNB) and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Apoptosis Detection by Annexin V Staining

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Materials:

-

Colon 26 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Seed Colon 26 cells in a 6-well plate and allow them to adhere. b. Treat the cells with this compound (e.g., 16-20 µM) or vehicle control for 3 to 5 days.

-

Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the cells from the medium and the trypsinized cells. d. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer. b. Add Annexin V-FITC and Propidium Iodide to the cell suspension. c. Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

-

Data Analysis: Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide to stain DNA for cell cycle analysis by flow cytometry.

Materials:

-

Colon 26 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Seed Colon 26 cells and treat with 16 µM this compound or vehicle control for 3 days.

-

Cell Harvesting and Fixation: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. c. Incubate on ice for at least 30 minutes.

-

Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution containing RNase A. c. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G1/G0, S, and G2/M phases of the cell cycle.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a promising natural product with multifaceted anti-cancer properties. Its ability to inhibit GST, induce apoptosis, and cause cell cycle arrest makes it a valuable tool for cancer research and a potential lead compound for drug development. This technical guide provides a foundational resource for researchers, offering essential information and methodologies to facilitate further investigation into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets and upstream signaling events modulated by this compound to fully understand its mechanism of action.

References

Methodological & Application

Benastatin A: A Detailed Protocol for Glutathione S-Transferase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates.[1] This process renders toxic compounds more water-soluble, facilitating their excretion from the cell. Overexpression of certain GST isozymes has been linked to the development of resistance to various anticancer drugs.[1][2] Consequently, the identification and characterization of GST inhibitors is a key area of research in drug development. Benastatin A, a natural product isolated from Streptomyces sp. MI384-DF12, has been identified as an inhibitor of glutathione S-transferase.[3][4]

Mechanism of Action

This compound exhibits a distinct mode of inhibition against glutathione S-transferase. It acts as a competitive inhibitor with respect to the electrophilic substrate, such as 3,4-dichloronitrobenzene, a commonly used substrate analog for 1-chloro-2,4-dinitrobenzene (CDNB).[3][5] This indicates that this compound binds to the same active site as the electrophilic substrate. In contrast, this compound is a noncompetitive inhibitor with respect to glutathione (GSH), meaning it binds to a different site on the enzyme than GSH.[5]

Quantitative Data Summary

The inhibitory potency of this compound and its related compound, Benastatin B, has been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor.

| Compound | Inhibition Type vs. Electrophilic Substrate (3,4-dichloronitrobenzene) | Ki vs. Electrophilic Substrate | Inhibition Type vs. Glutathione (GSH) | Ki vs. Glutathione (GSH) |

| This compound | Competitive | 5.0 x 10⁻⁶ M[3][5] | Noncompetitive | 3.5 x 10⁻⁶ M[5] |

| Benastatin B | Competitive | 3.7 x 10⁻⁶ M[6] | Noncompetitive | 4.2 x 10⁻⁶ M[6] |

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of this compound on glutathione S-transferase activity. The assay is based on the reaction between GSH and the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of a product that can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[1][7]

Materials and Reagents

-

Glutathione S-transferase (GST), from equine liver or recombinant human isozymes

-

This compound

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow Diagram

References

- 1. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human glutathione transferases by multidrug resistance chemomodulators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glutathione S-Transferase (GST) Inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 6. Glutathione S-Transferase (GST) Inhibitor | Benastatin B | フナコシ [funakoshi.co.jp]

- 7. arpi.unipi.it [arpi.unipi.it]

Application Note: Quantitative Analysis of Benastatin A in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benastatin A is a polyketide natural product produced by various Streptomyces species.[1][2] As a member of the tetracene family of aromatic polyketides, it exhibits significant biological activities, including the inhibition of glutathione S-transferase, making it a compound of interest in drug discovery and development.[3] Accurate and reliable quantification of this compound in fermentation cultures is crucial for optimizing production processes and for subsequent purification and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a fermentation broth extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

Experimental Protocols

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate

-

0.22 µm Syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

-

Mobile Phase A: Water with 0.1% (v/v) Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Streptomyces Fermentation Broth)

-

Extraction: To 10 mL of the Streptomyces fermentation broth, add 20 mL of ethyl acetate.

-

Agitation: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully collect the upper ethyl acetate layer.

-

Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

Method Validation

A hypothetical validation of the method should demonstrate its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Accuracy (% Recovery) | 95 - 105% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Data Analysis

-

Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared sample extract. Identify the this compound peak based on its retention time compared to the standard.

-

Calculation: Determine the concentration of this compound in the sample extract from the calibration curve using the peak area. Calculate the original concentration in the fermentation broth by accounting for the dilution and extraction factors.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key relationships in HPLC method development.

References

Application Notes and Protocols for Benastatin A in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin A is a polyketide natural product isolated from Streptomyces sp. MI384-DF12.[1] It has been identified as a potent inhibitor of Glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways.[1] GSTs, particularly the Pi class isoform (GSTP1), are often overexpressed in tumor cells and are implicated in the development of resistance to chemotherapy. This makes GST a compelling target for the development of novel anticancer agents. This compound's inhibitory action on GST presents a valuable tool for high-throughput screening (HTS) assays aimed at discovering and characterizing new GST inhibitors. These application notes provide a comprehensive guide for utilizing this compound as a reference compound in HTS campaigns targeting GST.

Mechanism of Action

This compound acts as a competitive inhibitor of Glutathione S-transferase with respect to the substrate 3,4-dichloronitrobenzene (CDNB) and a noncompetitive inhibitor with respect to glutathione (GSH).[1] This dual mechanism provides a robust basis for its use as a control inhibitor in HTS assays designed to identify compounds that interfere with either substrate binding site.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound and related compounds as inhibitors of Glutathione S-transferase.

| Compound | Target | Parameter | Value | Substrate | Notes |

| This compound | GST | Kᵢ | 5.0 µM | 3,4-dichloronitrobenzene | Competitive inhibition[1] |

| GST | Kᵢ | 3.5 µM | Glutathione | Noncompetitive inhibition[1] | |

| Benastatin B | GST | Kᵢ | 3.7 µM | 3,4-dichloronitrobenzene | Competitive inhibition |

| GST | Kᵢ | 4.2 µM | Glutathione | Noncompetitive inhibition |

High-Throughput Screening (HTS) Protocol for GST Inhibition

This protocol describes a robust and reproducible colorimetric HTS assay for identifying inhibitors of GST using the standard substrate 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the conjugation of CDNB with glutathione, which results in an increase in absorbance at 340 nm.

Materials and Reagents:

-

Human recombinant Glutathione S-transferase P1-1 (GSTP1-1)

-

This compound (as a positive control inhibitor)

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Dimethyl sulfoxide (DMSO)

-

384-well, clear, flat-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Microplate reader with absorbance detection at 340 nm

Experimental Workflow Diagram:

Caption: High-throughput screening workflow for GST inhibitors.

Assay Protocol:

-

Compound Plating:

-

Dispense 2 µL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well microplate. The final concentration of DMSO in the assay should not exceed 1%.

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of GSTP1-1 in 100 mM potassium phosphate buffer (pH 6.5). The final enzyme concentration in the assay should be optimized for linear reaction kinetics (typically in the range of 20-50 ng/well).

-

Add 98 µL of the GSTP1-1 solution to each well of the microplate containing the compounds.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 10 minutes at 25°C to allow for the interaction between the inhibitors and the enzyme.

-

-

Substrate Preparation and Reaction Initiation:

-

Prepare a 2X substrate solution containing 2 mM GSH and 2 mM CDNB in 100 mM potassium phosphate buffer (pH 6.5).

-

Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to each well. The final concentrations in the 200 µL reaction volume will be 1 mM GSH and 1 mM CDNB.

-

-

Incubation:

-

Incubate the plate at 25°C for 15 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 340 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_negative_control - Abs_blank)) where:

-

Abs_compound is the absorbance in the presence of the test compound.

-

Abs_negative_control is the absorbance of the DMSO control (no inhibition).

-

Abs_blank is the absorbance of the reaction without the enzyme.

-

-

For active compounds, determine the IC₅₀ value by performing a dose-response curve and fitting the data to a four-parameter logistic equation.

-

GSTP1 Signaling Pathway

Glutathione S-transferase P1 (GSTP1) is not only a detoxification enzyme but also plays a crucial role in cellular signaling, particularly in the regulation of stress-activated protein kinase pathways like the c-Jun N-terminal kinase (JNK) and TNF-α signaling pathways. In unstressed cells, GSTP1 can directly bind to and inhibit JNK, thereby suppressing downstream apoptotic signaling. Under conditions of oxidative stress, the GSTP1-JNK complex dissociates, leading to the activation of JNK and subsequent apoptosis. By inhibiting GSTP1, compounds like this compound can potentially modulate these signaling pathways, making them valuable probes for studying cancer cell biology.

GSTP1 Signaling Diagram:

Caption: Regulation of JNK signaling by GSTP1.

References

Application Notes and Protocols: Benastatin A Treatment in Animal Models of Cancer

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of studies on the application of Benastatin A in animal models of cancer. Research has primarily focused on its isolation from Streptomyces sp. MI384-DF12 and its inhibitory effects on glutathione S-transferase.[1][2] While the potential for "antitumoral benastatin derivatives" has been mentioned in the context of biosynthetic engineering, no concrete in vivo data regarding its anti-cancer efficacy, mechanism of action, or established experimental protocols in animal models is publicly available.

The following document is therefore presented as a generalized template for researchers, scientists, and drug development professionals. It outlines the standard procedures, data presentation, and conceptual frameworks that would be necessary for evaluating a novel compound like this compound in preclinical cancer research. The examples provided are illustrative and based on common practices in the field.

Quantitative Data Summary

The systematic collection and clear presentation of quantitative data are fundamental to assessing the anti-tumor activity of a novel compound. The following tables provide a standardized format for summarizing key efficacy endpoints.

Table 1: Efficacy of Compound Treatment in a Subcutaneous Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Daily, PO | 1250 ± 110 | - | +5.2 |

| This compound (Hypothetical) | 10 | Daily, PO | 875 ± 95 | 30.0 | +4.8 |

| This compound (Hypothetical) | 25 | Daily, PO | 550 ± 78 | 56.0 | +1.5 |

| Positive Control (e.g., Paclitaxel) | 10 | Q3D, IV | 480 ± 65 | 61.6 | -8.5 |

Table 2: Survival Analysis in an Orthotopic Pancreatic Cancer Model

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Log-Rank (Mantel-Cox) p-value |

| Vehicle Control | - | 25 | - | - |

| This compound (Hypothetical) | 25 | 38 | 52.0 | < 0.05 |

| Positive Control (e.g., Gemcitabine) | 50 | 35 | 40.0 | < 0.05 |

Experimental Protocols

Detailed and reproducible protocols are essential for conducting and interpreting in vivo studies.

Murine Xenograft Model for Tumor Growth Inhibition

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of a test compound.

-

Animal Model: Utilize 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

-

Cell Line: Culture a human cancer cell line of interest (e.g., A549 for lung cancer) under standard conditions.

-

Implantation: Harvest cells and resuspend in a sterile solution of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10⁷ cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Tumor Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable and continue 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (n=8-10 mice per group).

-

Compound Administration: Prepare the test compound (e.g., this compound) in a suitable vehicle and administer according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

-

Data Collection: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

-

Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined endpoint volume (e.g., 1500 mm³), or after a fixed duration. Tumors are then excised for ex vivo analysis.

Western Blot Analysis of Excised Tumor Tissue

This protocol is for assessing changes in protein expression in response to treatment.

-

Protein Extraction: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Visual diagrams are crucial for communicating complex biological processes and experimental designs.

Hypothetical Mechanism of Action: Inhibition of a Pro-Survival Pathway

This diagram illustrates a potential mechanism by which a novel anti-cancer agent could induce apoptosis by inhibiting a key signaling pathway.

Caption: A diagram illustrating the hypothetical inhibition of the PI3K/Akt survival pathway by this compound, leading to apoptosis.

General Workflow for In Vivo Compound Evaluation

This workflow provides a high-level overview of the process from initial compound screening to in vivo efficacy testing.

Caption: A streamlined workflow for the preclinical evaluation of a novel anti-cancer compound in animal models.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Ki of Benastatin A for GSTP1

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibitory constant (Ki) of Benastatin A for Glutathione S-transferase P1 (GSTP1). The protocols outlined below are based on established spectrophotometric methods.

Introduction

Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a crucial role in cellular defense against xenobiotics and oxidative stress.[1][2] The Pi class GST (GSTP1) is of particular interest in cancer research as it is often overexpressed in tumor cells and is associated with the development of resistance to chemotherapeutic agents.[3][4][5] Consequently, inhibitors of GSTP1 are being investigated as potential adjuvants in cancer therapy to enhance the efficacy of existing drugs.[6][7]

This compound is a natural product that has been shown to have various biological activities. Determining its inhibitory potency (Ki) against GSTP1 is a critical step in evaluating its potential as a therapeutic agent. The following protocols describe the necessary steps to determine the Ki of this compound for GSTP1, including the determination of Michaelis-Menten constants (Km) for the substrates and the subsequent inhibitor studies.

The standard assay for GSTP1 activity involves monitoring the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).[4][8][9] The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, providing a convenient method for continuously monitoring enzyme activity.[4][9]

Data Presentation

Quantitative data from the kinetic and inhibition studies should be summarized for clarity and comparative analysis.

Table 1: Michaelis-Menten Kinetic Constants for GSTP1

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| GSH (at saturating CDNB) | Value to be determined | Value to be determined |

| CDNB (at saturating GSH) | Value to be determined | Value to be determined |

Table 2: Inhibition of GSTP1 by this compound

| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | Value to be determined | Value to be determined | Value to be determined |

| Ethacrynic Acid (Control) | Reference value | Competitive | Reference value |

Experimental Protocols

The following are detailed protocols for determining the kinetic parameters of GSTP1 and the inhibitory constant of this compound.

Materials and Reagents

-

Recombinant human GSTP1 enzyme

-

Reduced Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates (optional, for high-throughput screening)

Protocol 1: Determination of Km for GSH

-

Prepare a stock solution of GSH in 0.1 M potassium phosphate buffer (pH 6.5).

-

Prepare a saturating stock solution of CDNB (e.g., 2 mM) in the same buffer.[1]

-

Set up a series of reactions by varying the concentration of GSH (e.g., 0.1 to 5.0 mM) while keeping the concentration of CDNB constant at a saturating level.[1]

-

To each well or cuvette, add the buffer, the appropriate concentration of GSH, and the saturating concentration of CDNB.

-

Initiate the reaction by adding a fixed amount of GSTP1 enzyme (e.g., 20 nM).[9]

-

Immediately measure the change in absorbance at 340 nm over time (e.g., for 1-5 minutes) at a constant temperature (e.g., 25°C or 37°C).[8][9]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding GSH concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for GSH.

Protocol 2: Determination of Km for CDNB

-

Prepare a stock solution of CDNB in DMSO and then dilute in 0.1 M potassium phosphate buffer (pH 6.5).

-

Prepare a saturating stock solution of GSH (e.g., 5 mM) in the same buffer.[1]

-

Set up a series of reactions by varying the concentration of CDNB (e.g., 0.05 to 2.0 mM) while keeping the concentration of GSH constant at a saturating level.[1]

-

Follow steps 4-7 from Protocol 1, substituting the varied CDNB concentrations for GSH.

-

Plot the initial velocities against the corresponding CDNB concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for CDNB.

Protocol 3: Determination of IC50 for this compound

-

Prepare a stock solution of this compound in DMSO.

-

Set up a series of reactions with fixed, non-saturating concentrations of GSH and CDNB (typically at their respective Km values as determined previously).

-

Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

-

Initiate the reactions by adding GSTP1 enzyme.

-

Measure the initial reaction velocities as described in Protocol 1.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Determination of the Inhibition Type and Ki of this compound

-

To determine the mechanism of inhibition, measure the initial reaction velocities at various concentrations of one substrate (e.g., CDNB) and several fixed concentrations of this compound, while keeping the other substrate (GSH) at a saturating concentration.[10]

-

Generate Lineweaver-Burk or Dixon plots from the data.

-

Competitive inhibition: The lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Mixed inhibition: The lines will intersect in the second quadrant.

-

Uncompetitive inhibition: The lines will be parallel.

-

-

Once the inhibition type is determined, the Ki can be calculated. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation:[11]

Ki = IC50 / (1 + [S]/Km)

Where [S] is the concentration of the substrate and Km is the Michaelis-Menten constant for that substrate.

Visualizations

Caption: Enzymatic reaction catalyzed by GSTP1.

Caption: Experimental workflow for Ki determination.

Signaling Pathway Considerations

GSTP1 is not only a detoxification enzyme but also a regulator of signaling pathways involved in apoptosis, such as the MAP kinase pathway.[6] It can interact with and inhibit c-Jun N-terminal kinase (JNK), thereby suppressing stress-induced apoptosis.[7] Inhibitors of GSTP1, like this compound, could potentially disrupt this interaction, leading to the activation of pro-apoptotic pathways in cancer cells.

Caption: Proposed mechanism of this compound action on GSTP1-mediated signaling.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mutual Interaction Between GSTP1 and p53 Improves the Drug Resistance and Malignant Biology of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. infoscience.epfl.ch [infoscience.epfl.ch]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Application Notes and Protocols for Evaluating Benastatin A Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Benastatin A, a naturally occurring polyketide known for its inhibitory effects on glutathione S-transferase (GST) and its potential as an anti-cancer agent.

Introduction to this compound

This compound is a polyketide produced by Streptomyces species that has been identified as an inhibitor of glutathione S-transferase (GST), an enzyme family often implicated in drug resistance in cancer cells. Emerging research indicates that this compound can induce apoptosis and cause cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent. These protocols are designed to enable researchers to investigate and quantify the cytotoxic and cytostatic effects of this compound in various cancer cell lines.

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of human cancer cell lines are not extensively documented in publicly available literature, studies on mouse colon 26 adenocarcinoma cells have demonstrated its dose-dependent effects.

| Cell Line | Assay Type | Effective Concentration (µM) | Observed Effect |

| Mouse Colon 26 Adenocarcinoma | GST Activity Assay | 16 - 20 | Significant decrease in Glutathione S-Transferase activity[1][2] |

| Mouse Colon 26 Adenocarcinoma | Cell Viability/Apoptosis | Dose-dependent | Induction of apoptosis and cell death[1][2] |

| Mouse Colon 26 Adenocarcinoma | Cell Cycle Analysis | Not specified | Arrest at G1/G0 phase of the cell cycle[1][2] |

Note: The IC50 value is a critical parameter for determining the potency of a compound. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest using the protocols provided below.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

-